molecular formula C18H17N3O2 B12947648 N-(Benzyloxy)-N-[(1H-imidazol-5-yl)methyl]benzamide CAS No. 61548-90-1

N-(Benzyloxy)-N-[(1H-imidazol-5-yl)methyl]benzamide

Cat. No.: B12947648
CAS No.: 61548-90-1
M. Wt: 307.3 g/mol
InChI Key: BXDGJJJRNZZAGG-UHFFFAOYSA-N
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Description

N-((1H-Imidazol-4-yl)methyl)-N-(benzyloxy)benzamide is a compound that features an imidazole ring, a benzamide group, and a benzyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1H-Imidazol-4-yl)methyl)-N-(benzyloxy)benzamide typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde.

    Attachment of the Benzyl Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.

    Formation of the Benzamide Group: The benzamide group can be formed by reacting the imidazole derivative with benzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-((1H-Imidazol-4-yl)methyl)-N-(benzyloxy)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzamide group can be reduced to an amine using reagents like lithium aluminum hydride.

    Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Benzyl chloride, sodium hydride.

Major Products Formed

    Oxidation: Oxidized imidazole derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

N-((1H-Imidazol-4-yl)methyl)-N-(benzyloxy)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-((1H-Imidazol-4-yl)methyl)-N-(benzyloxy)benzamide involves its interaction with specific molecular targets. The imidazole ring can interact with metal ions and enzymes, potentially inhibiting their activity. The benzamide group can interact with proteins and other biomolecules, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    N-((1H-Imidazol-4-yl)methyl)-N-(benzyloxy)acetamide: Similar structure but with an acetamide group instead of a benzamide group.

    N-((1H-Imidazol-4-yl)methyl)-N-(benzyloxy)phenylacetamide: Similar structure but with a phenylacetamide group.

Uniqueness

N-((1H-Imidazol-4-yl)methyl)-N-(benzyloxy)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its imidazole ring allows for interactions with metal ions and enzymes, while the benzamide and benzyloxy groups provide additional sites for molecular interactions.

Properties

CAS No.

61548-90-1

Molecular Formula

C18H17N3O2

Molecular Weight

307.3 g/mol

IUPAC Name

N-(1H-imidazol-5-ylmethyl)-N-phenylmethoxybenzamide

InChI

InChI=1S/C18H17N3O2/c22-18(16-9-5-2-6-10-16)21(12-17-11-19-14-20-17)23-13-15-7-3-1-4-8-15/h1-11,14H,12-13H2,(H,19,20)

InChI Key

BXDGJJJRNZZAGG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CON(CC2=CN=CN2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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